
2-Chloro-5-fluorobenzyl alcohol
Overview
Description
2-Chloro-5-fluorobenzyl alcohol (CAS: 261762-59-8) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol . Its structure features a chlorine atom at the 2-position and a fluorine atom at the 5-position of the benzene ring, with a hydroxymethyl (-CH₂OH) group at the benzylic position. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its reactive hydroxyl group and halogen substituents .
Preparation Methods
Preparation via Reduction of 2-Chloro-5-fluorobenzoic Acid
One classical and well-documented method involves the reduction of 2-chloro-5-fluorobenzoic acid to the corresponding benzyl alcohol using borane-tetrahydrofuran complex (borane-THF) or sodium borohydride as reducing agents.
Method Summary:
- Starting Material: 2-Chloro-5-fluorobenzoic acid
- Reagents: Borane-THF or sodium borohydride
- Solvent: Tetrahydrofuran (THF)
- Conditions: Initial cooling to 0 °C followed by reflux or stirring at room temperature
- Workup: Addition of water, extraction with chloroform, washing with acid/base aqueous solutions, drying over sodium sulfate, and concentration under reduced pressure
- Yield: Approximately 37% reported for a related aldehyde intermediate step; final yields for alcohol vary depending on conditions
- Formation of an activated intermediate by reaction with triethylamine and ethyl chloroformate at low temperature (-30 °C).
- Reduction by sodium borohydride to form the benzyl alcohol.
- Workup involving aqueous extraction and organic solvent washing.
- Purification by washing with n-hexane to obtain colorless solid benzyl alcohol.
- 1H NMR shows aromatic multiplets and characteristic benzylic proton signals.
- Mass spectrometry confirms molecular ion at m/z 160.57 (M+).
This method is efficient but requires careful temperature control and handling of reactive borane complexes.
Electrochemical Reduction of 2-Chloro-5-fluorobenzaldehyde
A more recent and ecofriendly approach involves electrochemical synthesis, where 2-chloro-5-fluorobenzaldehyde is electrochemically reduced to 2-chloro-5-fluorobenzyl alcohol.
Method Summary:
- Starting Material: 2-Chloro-5-fluorobenzaldehyde
- Technique: Constant current electrolysis with glassy carbon electrode
- Supporting Electrolyte: Potassium chloride in aqueous methanol
- Conditions: Controlled scan rates and pH to optimize reduction
- Advantages: Avoids hazardous reducing agents, produces fewer byproducts, simpler workup, cost-effective, and environmentally friendly
- The electrochemical process is diffusion-controlled.
- The electron acts as a reagent, enabling selective reduction.
- Reaction time typically around 6 hours.
- Yields reported as high as 86% with good purity.
Spectral Technique | Data (cm⁻¹ or δ ppm) | Notes |
---|---|---|
IR | 3365 (OH), 3020 (Aromatic C-H), 1040 (C-O stretch) | Confirms presence of alcohol group |
1H NMR | 2.1 (OH, singlet), 4.74 (2H, singlet), 7.2 (3H, aromatic multiplet) | Typical benzyl alcohol pattern |
Mass Spectrometry | m/z 160 (M+), 162 (M+2) | Molecular ion consistent with formula |
This method provides a sustainable alternative to chemical reductions, with high selectivity and yield.
Novel Industrial Process via Reduction of Fluorobenzonitrile Derivatives
A patented industrial process has been developed for the preparation of fluorine-containing benzyl alcohols, including this compound, starting from fluorobenzonitrile derivatives.
- Starting Material: Fluorine-containing benzonitrile derivative
- Step 1: Reduction of benzonitrile to fluorine-containing benzylamine derivative
- Step 2: Conversion of benzylamine to benzyl alcohol by replacing the amino group with hydroxyl
- Reagents: Commonly aqueous sodium hydroxide or potassium hydroxide for hydrolysis
- Conditions: Hydrolysis reaction carried out at 0–100 °C, reaction time 10 minutes to 5 hours (preferably 30 minutes to 1 hour)
- Workup: Extraction with organic solvents, distillation under reduced pressure (200 mmHg to 0.01 mmHg)
- High yield and purity
- Short reaction steps
- Industrially scalable and operationally advantageous
- Produces intermediates useful for pharmaceuticals and agrochemicals
This method is notable for its industrial applicability and ability to produce high-purity benzyl alcohol derivatives efficiently.
Biotransformation Using Baker’s Yeast (Ecofriendly Approach)
An alternative green chemistry method involves biotransformation of halo-substituted benzyl derivatives using whole cells of Baker’s yeast.
Method Summary:
- Starting Material: Halo-substituted aromatic compounds including 2-chloro-5-fluorobenzyl derivatives
- Biocatalyst: Baker’s yeast in free or immobilized form
- Solvent System: Mixtures of glycerol and water
- Reaction Conditions: Mild temperature, aqueous environment
- Advantages: Environmentally benign, mild conditions, avoids toxic reagents
The products obtained are purified and characterized by spectroscopic techniques, showing potential for sustainable synthesis of halo-substituted benzyl alcohols.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|
Chemical Reduction (Borane-THF / NaBH4) | 2-Chloro-5-fluorobenzoic acid | Borane-THF or NaBH4, THF, reflux/0 °C | ~37 (aldehyde intermediate) | Established method, moderate yield | Requires careful handling, moderate yield |
Electrochemical Reduction | 2-Chloro-5-fluorobenzaldehyde | Constant current electrolysis, KCl electrolyte | ~86 | Ecofriendly, high purity, good yield | Requires electrochemical setup |
Industrial Hydrolysis via Benzylamine | Fluorobenzonitrile derivative | NaOH/KOH hydrolysis, 0–100 °C, 10 min–5 hours | High | Scalable, high purity, short steps | Requires multiple steps |
Biotransformation with Baker’s Yeast | Halo-substituted aromatic compounds | Baker’s yeast, glycerol-water medium | Not specified | Green, mild conditions | May have lower yields, longer times |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluorobenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: 2-Chloro-5-fluorobenzaldehyde
Reduction: 2-Chloro-5-fluorobenzylamine
Substitution: 2-Chloro-5-fluorobenzyl chloride
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-5-fluorobenzyl alcohol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorine substitution enhances biological activity and metabolic stability, making it a valuable component in drug design.
In synthetic organic chemistry, this compound is utilized for constructing complex molecular frameworks due to its reactive hydroxyl group and the presence of halogen atoms, which can participate in further reactions such as nucleophilic substitutions.
Example Reaction Pathway
The compound undergoes various transformations, including:
- Esterification : Reacting with carboxylic acids to form esters.
- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives .
Applications in Cell Biology
In cell biology, this compound is employed for its potential role in modifying cell cultures and analyzing cellular responses to fluorinated compounds. It has been noted for its utility in proteomics research, where it aids in the study of protein interactions and functions .
Analytical Chemistry
The compound is also used in analytical testing methods such as HPLC and LC-MS due to its distinct spectral properties. These methods are crucial for identifying and quantifying compounds in complex mixtures .
Mechanism of Action
The mechanism of action of 2-chloro-5-fluorobenzyl alcohol depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. In pharmaceuticals, its mechanism of action involves interacting with molecular targets such as enzymes or receptors, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzyl Alcohols
Positional Isomers
- 3-Chloro-5-fluorobenzyl alcohol (CAS: 79944-64-2): Molecular formula: C₇H₆ClFO (same as target compound). Substitution pattern: Chlorine at position 3, fluorine at position 3.
2-Chloro-6-fluorobenzyl alcohol (CAS: 56456-50-9):
Bromine/Chloro Derivatives
- 2-Bromo-5-chlorobenzyl alcohol (CAS: 60666-70-8):
Functional Group Variations
Nitro-Substituted Analogs
- Synthesis: Yield of 84% via reduction of nitro precursors; characterized by distinct $ ^1H $ NMR signals (δ 8.42 ppm for H6, δ 8.19 ppm for H4) . Applications: Nitro groups increase electron-withdrawing effects, enhancing stability in acidic conditions but reducing nucleophilicity .
- 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl alcohol (CAS: N/A): Molecular formula: C₈H₅ClF₃NO₃, molecular weight: 255.58 g/mol. The trifluoromethyl (-CF₃) group significantly increases lipophilicity and metabolic stability, making it valuable in drug design .
Trifluoromethyl Derivatives
5-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS: 238742-82-0):
2-Chloro-5-(trifluoromethyl)benzyl alcohol (CAS: 64372-62-9):
Methoxy and Methyl Derivatives
2-Fluoro-5-methoxybenzyl alcohol (CAS: 161643-29-4):
Physicochemical and Reactivity Trends
Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
---|---|---|---|
2-Chloro-5-fluorobenzyl alc. | 2-Cl, 5-F | 160.57 | Moderate reactivity, balanced lipophilicity |
2-Fluoro-5-nitrobenzyl alc. | 2-F, 5-NO₂ | 171.03 | High stability, electron-deficient ring |
5-Fluoro-2-(CF₃)benzyl alc. | 5-F, 2-CF₃ | 194.13 | High thermal stability, lipophilic |
2-Bromo-5-Cl-benzyl alc. | 2-Br, 5-Cl | 221.48 | Enhanced electrophilicity |
Biological Activity
2-Chloro-5-fluorobenzyl alcohol is an organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of chlorine and fluorine atoms on the benzyl ring, influences its biological activity and reactivity. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : CHClFO
- Molecular Weight : 160.57 g/mol
- CAS Number : 261762-59-8
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogen substituents enhances its binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways.
-
Enzyme Inhibition :
- The compound may act as an enzyme inhibitor by binding to the active site, thereby preventing substrate access. The electronic effects of chlorine and fluorine enhance this binding affinity.
-
Signal Transduction :
- The halogenated structure allows participation in signal transduction pathways, influencing cellular functions and metabolic processes.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activity in vitro:
- Antimicrobial Activity : Studies indicate that the compound has antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Cytotoxicity : In cell line studies, varying concentrations of this compound were shown to induce cytotoxic effects, suggesting potential applications in cancer therapy.
Case Studies
- Case Study on Antimicrobial Properties :
- Cytotoxicity Assessment :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Chloro-3-fluorobenzyl alcohol | CHClF | Different halogen arrangement affects reactivity. |
3-Chloro-5-fluorobenzyl alcohol | CHClF | Contains different halogen placement; varied activity. |
2-Bromo-5-fluorobenzyl alcohol | CHBrF | Bromine instead of chlorine; different biological effects. |
This table highlights how variations in halogen substitution influence both chemical reactivity and potential applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-5-fluorobenzyl alcohol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves halogenated benzyl precursors. For example, nucleophilic substitution reactions using 2-chloro-5-fluorobenzyl chloride with alcohols or amines under basic conditions (e.g., potassium carbonate in DMF at elevated temperatures) are common . Optimization focuses on solvent polarity, temperature control (60–100°C), and stoichiometric ratios to minimize byproducts like dehalogenated derivatives. Purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for fluorinated benzyl groups) .
- Mass Spectrometry (HR-MS) : To validate molecular weight (e.g., observed m/z 174.56 for CHClFO) .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. What are the key physicochemical properties of this compound relevant to handling in laboratory settings?
- Methodological Answer : Critical properties include:
- Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL).
- Stability : Sensitive to light and moisture; store under inert gas (N) at 2–8°C .
- Melting Point : Reported range 45–50°C (varies with crystallinity) .
Advanced Research Questions
Q. How do electronic effects of the chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine (para) and chlorine (ortho) groups activate the benzyl alcohol for Suzuki-Miyaura couplings. DFT calculations predict enhanced electrophilicity at the benzylic carbon, enabling Pd-catalyzed coupling with boronic acids. Experimental validation involves kinetic studies comparing reaction rates with non-halogenated analogs .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl vs. DMSO-d) or impurities. To resolve:
Reproduce experiments under standardized conditions (e.g., 300 MHz, CDCl).
Spike with authentic standards to confirm peak assignments.
Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How can this compound be utilized in designing enzyme inhibitors or receptor ligands?
- Methodological Answer : The benzyl alcohol moiety serves as a scaffold for:
- Pharmacophore Modeling : Docking studies (AutoDock Vina) to predict binding to targets like GABA receptors.
- Bioisosteric Replacement : Fluorine enhances metabolic stability; chlorine improves lipophilicity (logP ~2.5).
- In Vitro Assays : Measure IC values against kinases or proteases using fluorescence polarization .
Q. What industrial-scale adaptations improve the yield of this compound synthesis while maintaining green chemistry principles?
- Methodological Answer :
- Continuous Flow Reactors : Reduce reaction time (2–4 hrs vs. 12 hrs batch) and improve safety by minimizing intermediate isolation .
- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity.
- Catalyst Recovery : Immobilized Pd catalysts on magnetic nanoparticles enable >90% recovery .
Properties
IUPAC Name |
(2-chloro-5-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZKFYRHXVQMQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378587 | |
Record name | 2-Chloro-5-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-59-8 | |
Record name | 2-Chloro-5-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261762-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-5-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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